N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a triazole core substituted with furan moieties and a sulfanylacetamide group. Its molecular formula is C₁₉H₁₅ClFN₃O₃S, with a molar mass of 428.86 g/mol (estimated). The structure includes:
- A 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole ring substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a furan-2-yl group.
- A sulfanyl (-S-) linker connecting the triazole and acetamide moieties.
This compound is part of a broader family of triazole-based acetamides investigated for their biological activities, particularly anti-inflammatory and anti-exudative properties .
Properties
Molecular Formula |
C19H14ClFN4O3S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H14ClFN4O3S/c20-14-9-12(5-6-15(14)21)22-17(26)11-29-19-24-23-18(16-4-2-8-28-16)25(19)10-13-3-1-7-27-13/h1-9H,10-11H2,(H,22,26) |
InChI Key |
UWQYXZASHBDFHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan Rings: Furan rings can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Sulfanyl Group: This step might involve the use of thiol reagents under basic conditions.
Final Coupling with the Phenyl Ring: The final step could involve coupling the triazole intermediate with the 3-chloro-4-fluorophenyl acetamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings and sulfanyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl group.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The compound might bind to specific molecular targets, disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
A. Anti-Exudative Activity
B. Physicochemical Properties
- Solubility : The target compound’s furan substituents and sulfanyl linker contribute to moderate hydrophilicity (predicted logP ~2.5). In contrast, analogs with pyridin-4-yl (e.g., ) exhibit improved aqueous solubility due to pyridine’s basic nitrogen .
- pKa : The acetamide’s pKa is predicted at 11.30±0.70 (similar to ), suggesting protonation at physiological pH is unlikely, favoring membrane permeability .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, F): The 3-chloro-4-fluorophenyl group in the target compound enhances receptor binding affinity compared to non-halogenated aryl groups (e.g., ).
- Steric Effects : Bulky substituents like 4-tert-butylphenyl () reduce activity, whereas smaller groups (e.g., ethyl in ) maintain potency.
- Heterocyclic Diversity : Furan-based triazoles outperform thiophene or pyridine analogs in anti-exudative assays, likely due to optimized hydrogen-bonding capacity .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 417.8 g/mol |
| CAS Number | 886941-55-5 |
| Molecular Formula | C18H13ClFN5O2S |
The biological activity of this compound is primarily attributed to its triazole moiety, which is known for its antifungal properties. Triazoles function by inhibiting the enzyme lanosterol 14α-demethylase, crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death .
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound's structure suggests it may exhibit significant antifungal activity against various fungal strains. For instance, compounds with similar triazole structures have shown effective inhibition against Candida species and Aspergillus species with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study: Antifungal Efficacy
In a comparative study on triazole derivatives:
- Compound A (similar structure) showed an MIC of 0.5 µg/mL against Candida albicans.
- Compound B exhibited an MIC of 1 µg/mL against Aspergillus niger.
The SAR analysis indicated that electron-withdrawing groups enhance antifungal activity, supporting the hypothesis that this compound may possess similar or superior antifungal properties due to its chlorofluorophenyl group .
Anticancer Activity
The compound's anticancer potential has also been explored. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study: Anticancer Efficacy
A study evaluated several triazole derivatives against various cancer cell lines:
- Compound C demonstrated an IC50 of 10 µM against breast cancer cells.
- This compound is hypothesized to have comparable efficacy based on structural similarities and previous SAR findings indicating that halogenated phenyl groups enhance anticancer activity .
Structure–Activity Relationship (SAR)
The SAR for triazole compounds indicates that:
- Substituents on the phenyl ring : Electron-withdrawing groups like Cl and F enhance biological activity.
- Furan moieties : Contribute to increased lipophilicity and potentially improved membrane penetration.
- Triazole core : Essential for antifungal and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
